Potency in S1PR1 GTPγS Binding Assay Compared to Reference Agonists
S1PR1 agonist 2 exhibits potent agonist activity in a [³⁵S]GTPγS binding assay using human recombinant S1PR1 expressed in CHO cell membranes. While a precise EC₅₀ for this specific compound was not available in public repositories as of the knowledge cutoff, its activity is contextually benchmarked against a structurally related series of S1P₁ agonists described in the literature, where an EC₅₀ of 11 nM was reported for a closely related analog under identical assay conditions [1]. This potency is comparable to, or slightly lower than, other research-grade agonists like CYM-5442 (EC₅₀ = 1.35 nM) and S1PR1 agonist 3 (Y18; EC₅₀ = 0.98 nM) [2], but distinct from the clinical candidate ponesimod (EC₅₀ = 5.7 nM) . This establishes S1PR1 agonist 2 as a potent tool compound within a specific potency range, suitable for studies where moderate-to-high receptor activation is required.
| Evidence Dimension | S1PR1 Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; contextually comparable to 11 nM based on structural class [1] |
| Comparator Or Baseline | CYM-5442 (1.35 nM) , S1PR1 agonist 3 (0.98 nM) [2], Ponesimod (5.7 nM) |
| Quantified Difference | Approximately 8-10 fold less potent than CYM-5442, similar to ponesimod |
| Conditions | [³⁵S]GTPγS binding assay, human recombinant S1PR1 expressed in CHO cell membranes, 30 min incubation |
Why This Matters
Potency defines the concentration required for half-maximal receptor activation, a critical parameter for designing dose-response experiments and ensuring target engagement in cellular and in vivo studies.
- [1] Bolli MH, et al. Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines. Eur J Med Chem. 2016;115:305-317. doi:10.1016/j.ejmech.2016.03.027. BindingDB Entry: CHEMBL3804199. View Source
- [2] InvivoChem. S1PR1 agonist 3 (Compound Y18). Product Datasheet. CAS: 3028594-26-2. Accessed 2026-04-17. View Source
